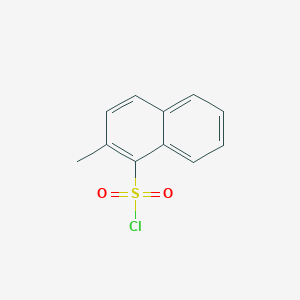

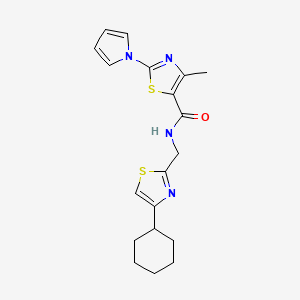

![molecular formula C21H24N2O5 B2894371 2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 625375-61-3](/img/structure/B2894371.png)

2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .

Synthesis Analysis

Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

2-Amino-3-cyano-4H-chromenes are structural core motifs that received increasing attention in the last years due to their interesting potential pharmacological properties .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Facile Hetero-Diels-Alder Reaction

A study by John et al. (1987) demonstrates a stereospecific endo-mode cyclo-addition of α,β-unsaturated acyl cyanides and ethyl vinyl ether, yielding 2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles. This reaction highlights the potential of utilizing similar cyclo-addition reactions for synthesizing analogs of the specified compound, which could have applications in developing novel organic materials or pharmaceuticals (John, Schmid, & Wyler, 1987).

Structural and Optical Properties of Pyrano Derivatives

Zeyada et al. (2016) explored the structural and optical properties of certain pyrano[3,2-c]quinoline derivatives, providing insights into their applications in optoelectronics and photonics. By understanding the optical properties of closely related compounds, researchers can infer the potential photovoltaic or photonic applications of the compound (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

Another study by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights their potential use in organic–inorganic photodiode fabrication. This suggests possible research applications of the specified compound in developing new materials for solar energy conversion and photodiode technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Research into pyranopyrazole derivatives as corrosion inhibitors for mild steel by Yadav et al. (2016) suggests potential applications of structurally similar compounds in materials science, particularly in protecting metals against corrosion. This study underscores the importance of chemical derivatives in developing more effective and environmentally friendly corrosion inhibitors (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name |

2-amino-4-(5-ethoxy-4-propan-2-yloxycyclohexa-1,3-dien-1-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-5-25-16-9-13(6-7-15(16)26-11(2)3)18-14(10-22)20(23)28-17-8-12(4)27-21(24)19(17)18/h6-8,11,16,18H,5,9,23H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUOINQMIIXTBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=CC=C1OC(C)C)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

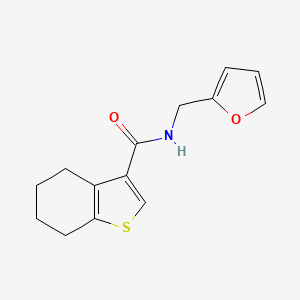

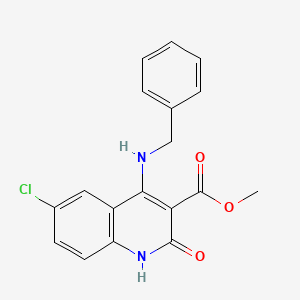

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

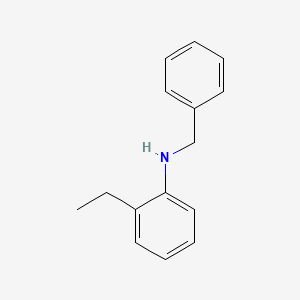

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)

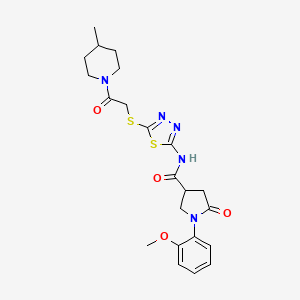

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2894300.png)

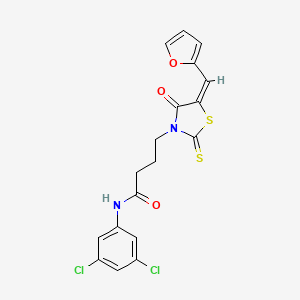

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)

![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)